molecular formula C13H6F4N2 B12607545 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 648439-14-9

3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile

Katalognummer: B12607545
CAS-Nummer: 648439-14-9
Molekulargewicht: 266.19 g/mol
InChI-Schlüssel: YUZUAZZJOOZKEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative under specific conditions. For example, the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide can yield the desired fluorinated pyridine compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

648439-14-9

Molekularformel

C13H6F4N2

Molekulargewicht

266.19 g/mol

IUPAC-Name

3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H6F4N2/c14-10-5-6-11(19-12(10)7-18)8-1-3-9(4-2-8)13(15,16)17/h1-6H

InChI-Schlüssel

YUZUAZZJOOZKEF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)F)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.